3-Methylbenzylamine
Overview
Description
3-Methylbenzylamine is a chemical compound that has been the subject of various structural and synthetic studies due to its relevance in asymmetric synthesis and its potential applications in creating chiral ligands and catalysts. It is also a key intermediate in the synthesis of other complex organic molecules.
Synthesis Analysis
The synthesis of 3-Methylbenzylamine and its derivatives has been explored in several studies. For instance, a simultaneous synthesis of (R)-1-phenylethanol and (R)-α-methylbenzylamine from racemic α-methylbenzylamine was achieved using an ω-transaminase, alcohol dehydrogenase, and glucose dehydrogenase in a coupled reaction, which also helped to overcome product inhibition by the ketone product in the kinetic resolution of racemic amines at high concentrations . Additionally, the synthesis of chiral o-aminobenzylamines through the stereoselective addition of Grignard reagents to N-[(o-aminophenyl)methylene] sulfinamides has been reported, yielding good to excellent diastereoselectivities .
Molecular Structure Analysis
The molecular structure of 3-Methylbenzylamine derivatives has been determined through X-ray crystallography in several studies. For example, the crystal structure of methyl (R(+)-α-methylbenzylamine)bis(dimethylglyoximato)cobalt(III) benzene solvate was found to be orthorhombic with specific cell parameters, and the structure was refined to a final R value of 0.063 . Similarly, the structure of [(R)-1-cyanoethyl][(S)(−)-α-methylbenzylamine]bis(dimethylglyoximato)cobalt(III) was determined at different temperatures, revealing a monoclinic crystal structure with specific space group and cell parameters .
Chemical Reactions Analysis
3-Methylbenzylamine is involved in various chemical reactions, particularly in the context of asymmetric synthesis. The diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has been applied to the asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, achieving high diastereomeric excess and enantiomeric excess . Moreover, the reaction of N,N-dibenzyl-O-methylsulfonyl serine methyl ester with various heteronucleophiles and carbanions via an aziridinium intermediate led to the synthesis of beta-amino or alpha,beta-diamino ester in good to excellent yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methylbenzylamine derivatives have been characterized in several studies. For instance, the synthesis and characterization of a novel non-centrosymmetric inorganic-organic hybrid material, 3-methylbenzylammonium nitrate, were described, including its crystal structure, vibrational spectra, and thermal analysis. The compound exhibited high nonlinear optical activity and a significant band gap energy, indicating its stability . Additionally, the stabilizing role of the intramolecular C-H···O hydrogen bond in cyclic amides derived from α-methylbenzylamine was investigated, revealing its importance in the spatial arrangement of these compounds in solution and in the solid state .
Scientific Research Applications
-
Field: Material Science
- Application : 3-Methylbenzylamine has been used as a templating agent in the synthesis of amine-templated materials .
- Results : The outcome of this application is the creation of amine-templated materials containing two-dimensional lithium beryllofluoride sheets of the stoichiometry [LiBeF (4)] (-) .
-
Field: Organic Chemistry
- Application : ®- (+)-α-Methylbenzylamine, a chiral variant of 3-Methylbenzylamine, is used as a substrate to synthesize various compounds .
- Results : The compounds synthesized using ®- (+)-α-Methylbenzylamine as a substrate include (S)-α-amino phosphonates, R -α-aminonitriles, N - { (S)- [cyclohexan- (S)-2-ol]}- ®-α-methylbenzyl amine and N - { ®- [cyclohexan- ®-2-ol]}- ®-α-methylbenzyl amine .
-
Field: Chromatography
- Application : 3-Methylbenzylamine has been used to study the chromatographic behavior of a series of substituted aniline and pyridine basic compounds on C18 bonded silica .
- Results : The outcome of this application is the understanding of the chromatographic behavior of substituted aniline and pyridine basic compounds on C18 bonded silica .
-
Field: Organic Chemistry
- Application : (S)-(-)-α-Methylbenzylamine, a chiral variant of 3-Methylbenzylamine, has been used in a derivatization protocol to analyze the enantiomeric excess of chiral diols . It can also be used in the diastereoselective synthesis of S-aminonitriles .
- Results : The compounds synthesized using (S)-(-)-α-Methylbenzylamine include (S)-(-)-N-acetylcalycotomine or ®-(+)-N-acetylcalycotomine .
-
Field: Bioprocessing
-
Field: Organic Chemistry
Safety And Hazards
3-Methylbenzylamine is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions should be taken to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled with protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(3-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-3-2-4-8(5-7)6-9/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXUCUWVGKLACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059218 | |
Record name | Benzenemethanamine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3-Methylbenzylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10795 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Methylbenzylamine | |
CAS RN |
100-81-2 | |
Record name | 3-Methylbenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methylbenzylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRQ2PCL7ZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.